molecular formula C16H23N3O B258855 2-(1-Piperidinyl)-3-(1-piperidinylcarbonyl)pyridine

2-(1-Piperidinyl)-3-(1-piperidinylcarbonyl)pyridine

Cat. No. B258855
M. Wt: 273.37 g/mol
InChI Key: WNRSFBKDYPGFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Piperidinyl)-3-(1-piperidinylcarbonyl)pyridine is a chemical compound that is commonly referred to as PPAP. It is a psychoactive drug that is used for research purposes, particularly in the field of neuroscience. PPAP is known to have a significant impact on the central nervous system, and it has been studied extensively for its potential therapeutic effects.

Mechanism of Action

PPAP works by increasing the release of dopamine in the brain. It does this by inhibiting the reuptake of dopamine, which allows more of the neurotransmitter to remain in the synapse. This leads to an increase in the activation of dopamine receptors, which can have a significant impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
PPAP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward. PPAP has also been shown to increase the activity of the sympathetic nervous system, which can lead to an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using PPAP in lab experiments is that it has a high potency and specificity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in the central nervous system. However, one of the limitations of using PPAP is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on PPAP. One area of research is the potential use of PPAP in the treatment of addiction. PPAP has been shown to have a significant impact on the release of dopamine, which is involved in the reward pathway that is disrupted in addiction. Another area of research is the potential use of PPAP in the treatment of depression. PPAP has been shown to increase the release of dopamine, which is involved in the regulation of mood. Finally, there is a need for further research on the long-term effects of PPAP, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, PPAP is a psychoactive drug that has been extensively studied for its potential therapeutic effects on the central nervous system. It has a high potency and specificity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. PPAP has been shown to have a significant impact on the release of dopamine, which can have a significant impact on mood, motivation, and reward. However, further research is needed to fully understand the potential therapeutic uses of PPAP and its long-term effects.

Synthesis Methods

The synthesis of PPAP is a complex process that involves several steps. The first step is the synthesis of 2-bromopyridine, which is then reacted with piperidine to form 2-(1-piperidinyl)pyridine. This compound is then reacted with phosgene to produce 2-(1-piperidinylcarbonyl)pyridine. Finally, this compound is reacted with piperidine to produce PPAP.

Scientific Research Applications

PPAP has been extensively studied for its potential therapeutic effects on the central nervous system. It has been shown to have a significant impact on the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. PPAP has also been studied for its potential use in the treatment of Parkinson's disease, depression, and addiction.

properties

Product Name

2-(1-Piperidinyl)-3-(1-piperidinylcarbonyl)pyridine

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

piperidin-1-yl-(2-piperidin-1-ylpyridin-3-yl)methanone

InChI

InChI=1S/C16H23N3O/c20-16(19-12-5-2-6-13-19)14-8-7-9-17-15(14)18-10-3-1-4-11-18/h7-9H,1-6,10-13H2

InChI Key

WNRSFBKDYPGFIY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCCCC3

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.